molecular formula C21H23FN2O4S B2734579 (3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 896378-61-3

(3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2734579
CAS No.: 896378-61-3
M. Wt: 418.48
InChI Key: JXXWJKVWRJCKBS-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone” is a chemical compound with the molecular formula C21H23FN2O4S. It is also known as “3-(3-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” with the CAS Number: 1047655-91-3 . The compound is solid in its physical form .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 250.27 and a melting point range of 152 - 154 .

Scientific Research Applications

Spiropiperidines as Receptor Antagonists

One significant application of compounds similar to (3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is found in spiropiperidines. These compounds, such as 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one, have been shown to act as potent and selective non-peptide tachykinin NK2 receptor antagonists. They exhibit notable receptor binding affinity and demonstrate antagonist activity against NK2 receptor agonist induced bronchoconstriction, making them potentially useful in respiratory conditions (Smith et al., 1995).

α-Fluorination of Ketones

The chemical structure of interest is also relevant in the field of α-fluorination of ketones. Using specific fluorinating reagents, ketones can be directly fluorofunctionalized at the α-carbonyl position without prior activation of the target molecules. This process leads to high yields of α-fluoro derivatives, which are significant in pharmaceutical and chemical industries for their unique reactivity and biological activity (Stavber et al., 2002).

Spiro Heterocycles Synthesis

Another application lies in the synthesis of novel fluorinated spiro-heterocycles, such as 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5] undecane-1,3,5,9-tetraone. These compounds are synthesized through cascade [5+1] double Michael addition reactions and characterized using X-ray diffraction, FT-IR, and NMR techniques. They show promising applications in pharmaceuticals and material science due to their unique chemical structure and properties (Islam et al., 2015).

Radiolabeling for Imaging Receptors

Furthermore, similar compounds have been used in radiolabeling for imaging receptors, like the CB1 cannabinoid receptor. The synthesis of these radiotracers, through regioselective radiofluorination, enables potential applications in medical imaging and diagnostics (Willis et al., 2003).

Synthesis of Antihypertensive Agents

Additionally, derivatives of this chemical structure have been synthesized for potential use as antihypertensive agents. The structure-activity relationships of these compounds are explored to understand their efficacy in managing hypertension (Caroon et al., 1981).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H312, H332 . These statements correspond to hazards related to harmful ingestion, skin contact, and inhalation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(3-fluorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-16-5-7-19(8-6-16)29(26,27)24-13-14-28-21(24)9-11-23(12-10-21)20(25)17-3-2-4-18(22)15-17/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXWJKVWRJCKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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